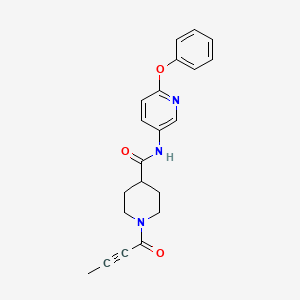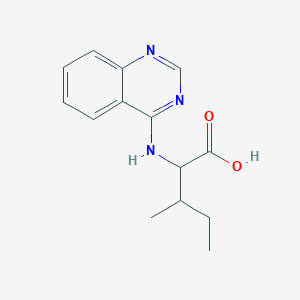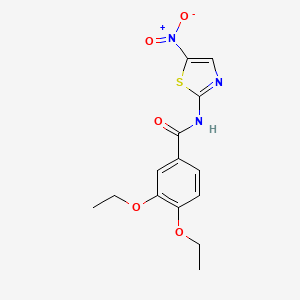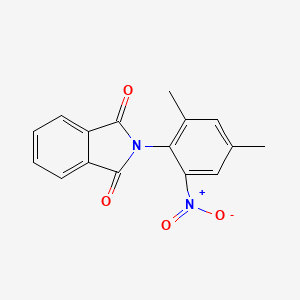![molecular formula C27H17NO B4987435 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, also known as BIQ, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is not fully understood, but it is believed to act by binding to specific receptors or enzymes in cells. In cancer cells, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. In neurobiology, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and physiological effects:
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to induce apoptosis and inhibit cell proliferation, leading to cell death. In neurobiology, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to enhance synaptic plasticity and improve memory. In OLEDs, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to have high fluorescence efficiency, leading to brighter and more efficient displays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is its high purity and stability, which allows for consistent and reproducible results in lab experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one. In cancer research, further studies could focus on optimizing the dosage and delivery of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one to improve its efficacy and reduce side effects. In neurobiology, further studies could investigate the specific mechanisms by which 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one enhances synaptic plasticity and memory. In organic electronics, further studies could focus on optimizing the properties of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one as a material for OLEDs, such as its fluorescence efficiency and stability.
In conclusion, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been shown to have potential applications in cancer research, neurobiology, and organic electronics. While its mechanism of action is not fully understood, further research could lead to new insights and applications for this promising compound.
Métodos De Síntesis
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can be synthesized using a multi-step process that involves the condensation of 2-methylbenzaldehyde and 2-naphthoic acid followed by cyclization and oxidation. The final product is then purified using column chromatography. This method has been optimized to achieve high yields and purity of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one.
Aplicaciones Científicas De Investigación
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to have potential applications in various fields of scientific research, including cancer research, neurobiology, and organic electronics. In cancer research, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to enhance synaptic plasticity and improve memory in animal models. In organic electronics, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been used as a material for organic light-emitting diodes (OLEDs) due to its high fluorescence efficiency.
Propiedades
IUPAC Name |
11-(2-methylphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO/c1-16-8-2-4-10-18(16)26-25-24(20-12-6-7-13-21(20)27(25)29)23-19-11-5-3-9-17(19)14-15-22(23)28-26/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGKWWIZNCHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Methylphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)

![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)


![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)

![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)